molecular formula C28H33FN2O5 B11623468 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11623468
M. Wt: 496.6 g/mol
InChI Key: AXUWRQYJLOMZKU-SHHOIMCASA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the hydroxy and benzoyl groups contribute to the compound’s overall reactivity. The morpholinyl propyl group may facilitate interactions with biological membranes, enhancing the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C28H33FN2O5

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33FN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h5-10,18,25,32H,3-4,11-17H2,1-2H3/b26-24+

InChI Key

AXUWRQYJLOMZKU-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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